

An In-Depth Technical Guide to 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene

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Compound of Interest

Compound Name: *4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene*

CAS No.: *1860186-80-6*

Cat. No.: *B1415878*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene**, a halogenated aromatic ether with significant potential as a versatile building block in modern organic synthesis. The document details its chemical and physical properties, outlines a robust synthetic protocol, explores its distinct reactivity at two different bromine sites, and discusses its applications in the synthesis of complex molecular architectures. This guide is intended to serve as a critical resource for scientists leveraging this compound in pharmaceutical research and fine chemical development.

Compound Identification and Physicochemical Properties

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene is a disubstituted benzene derivative featuring both an aromatic and an aliphatic bromine atom, conferring it unique and orthogonal

reactivity.

Structure:

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Table 1: Core Chemical and Physical Properties

Property	Value	Source
IUPAC Name	4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene	N/A
CAS Number	1860186-80-6	[1]
Molecular Formula	C ₉ H ₁₀ Br ₂ O ₂	[1]
Molecular Weight	309.98 g/mol	[1]
Appearance	Expected to be a solid or oil at room temperature	Inferred from related compounds[2]
Solubility	Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Inferred from related compounds

Synthesis and Purification

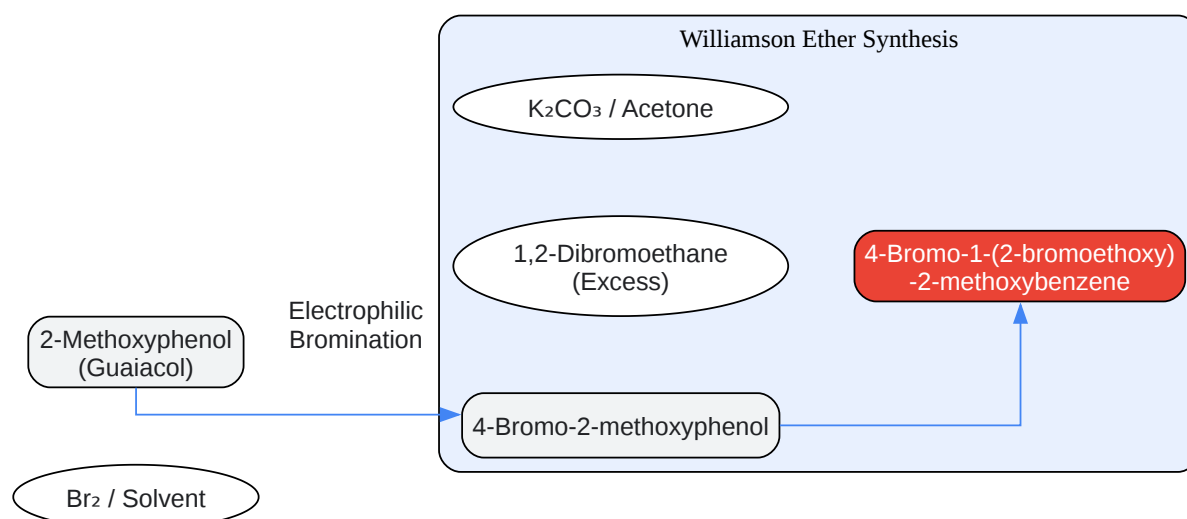
The most direct and efficient synthesis of **4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene** is achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[3][4] The synthesis proceeds in two main stages: the preparation of the key intermediate, 4-Bromo-2-methoxyphenol, followed by its etherification.

Stage 1: Synthesis of 4-Bromo-2-methoxyphenol

The precursor, 4-Bromo-2-methoxyphenol (also known as 4-bromoguaiacol), is synthesized by the regioselective electrophilic bromination of 2-methoxyphenol (guaiacol).[5] The hydroxyl and methoxy groups are ortho, para-directing activators. Due to steric hindrance from the methoxy group at the ortho position, bromination preferentially occurs at the para position relative to the strongly activating hydroxyl group.[5][6]

Stage 2: Williamson Ether Synthesis

The prepared 4-Bromo-2-methoxyphenol is then reacted with a large excess of 1,2-dibromoethane in the presence of a weak base, such as potassium carbonate. The phenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic S_N2 reaction.[7][8] Using an excess of the dihaloalkane is crucial to favor the desired mono-alkylation product over the potential formation of a dimeric diether.[8]



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A generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

- 4-Bromo-2-methoxyphenol (1.0 equiv)[9]
- 1,2-Dibromoethane (3.0 equiv)
- Anhydrous Potassium Carbonate (K_2CO_3) (3.0 equiv)
- Acetone (anhydrous)
- Ethyl acetate, Hexane, Brine, Anhydrous Sodium Sulfate (for workup and purification)

Procedure:

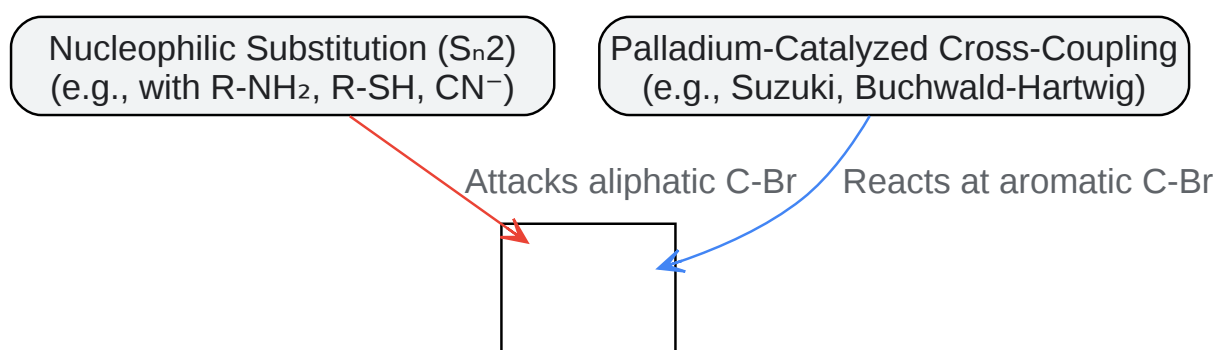
- To a solution of 4-Bromo-2-methoxyphenol (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equiv).
- Stir the resulting suspension vigorously at room temperature for 10-15 minutes.
- Add 1,2-dibromoethane (3.0 equiv) to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure.
- Redissolve the residue in water and extract three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
- Concentrate the organic layer in vacuo to yield the crude product.
- Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene** lies in the differential reactivity of its two carbon-bromine bonds.

- **Aliphatic C-Br Bond:** The bromine on the ethoxy chain is part of a primary alkyl halide. This site is highly susceptible to S_N2 nucleophilic substitution.[4][10] It can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) to introduce further molecular complexity. This reactivity is foundational for its use as a linker or spacer in drug design.
- **Aromatic C-Br Bond:** The bromine atom directly attached to the benzene ring is relatively unreactive towards classical nucleophilic substitution. However, it is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.[11][12] Reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) can be selectively performed at this position.[13] The reactivity trend for aryl halides in these reactions is generally $I > Br > Cl$, making the aryl bromide a reliable and cost-effective choice for many transformations.[14]

This orthogonal reactivity allows for a stepwise functionalization strategy, where the more labile aliphatic bromide is reacted first, followed by a more robust cross-coupling reaction at the aromatic position.



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Key reactive sites on 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene.

Applications in Synthetic Chemistry

The dual functionality of this molecule makes it a valuable intermediate. Its primary application is as a scaffold for building more complex molecules, particularly in the pharmaceutical industry.

- **Drug Discovery:** It can serve as a starting material for synthesizing libraries of compounds for high-throughput screening. The bromoethoxy group can act as a linker to attach the aromatic core to other pharmacophores or solubilizing groups.
- **Intermediate for Complex Targets:** Bromo-methoxy-substituted benzene rings are common motifs in various biologically active molecules and natural products.[15][16] This compound provides a direct route to such structures. For example, related structures like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are key intermediates in the synthesis of dapagliflozin, an SGLT2 inhibitor.[16]
- **Materials Science:** Aryl bromides are precursors for the synthesis of conjugated polymers and organic electronic materials through cross-coupling polymerization reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene** is not widely available, data from structurally similar compounds can be used to infer its potential hazards. Related bromo- and methoxy-substituted aromatics are classified as irritants.[9][17]

- **Hazard Classification (Inferred):**
 - Causes skin irritation (H315).[17]
 - Causes serious eye irritation (H319).[17]
 - May cause respiratory irritation (H335).[17]
- **Precautionary Measures:**
 - **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, vapor, or mist.[18]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[19]
- First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19]

Disclaimer: The safety information provided is based on analogous compounds and should be used for guidance only. A thorough risk assessment should be conducted before handling this chemical.

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